molecular formula C12H13N3O2S B2359608 2-((2-Methoxy-5-methylphenyl)amino)thiazole-4-carboxamide CAS No. 1171512-36-9

2-((2-Methoxy-5-methylphenyl)amino)thiazole-4-carboxamide

Cat. No.: B2359608
CAS No.: 1171512-36-9
M. Wt: 263.32
InChI Key: MLNOLHNJKXFMMR-UHFFFAOYSA-N
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Description

2-((2-Methoxy-5-methylphenyl)amino)thiazole-4-carboxamide is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of various therapeutic agents . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Methoxy-5-methylphenyl)amino)thiazole-4-carboxamide typically involves the reaction of 2-amino-5-methylthiazole with 2-methoxy-5-methylphenyl isocyanate under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would include optimization of reaction conditions to ensure maximum yield and cost-effectiveness. Continuous flow reactors and automated systems may be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-((2-Methoxy-5-methylphenyl)amino)thiazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-methylthiazole
  • 2-Amino-5-(4-methylphenyl)-1,3,4-thiadiazole
  • 2-Amino-4-(4-chlorophenyl)-6-(4-phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrile

Uniqueness

2-((2-Methoxy-5-methylphenyl)amino)thiazole-4-carboxamide stands out due to its unique combination of a thiazole ring and a methoxy-substituted phenyl group. This structural feature contributes to its distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

2-(2-methoxy-5-methylanilino)-1,3-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c1-7-3-4-10(17-2)8(5-7)14-12-15-9(6-18-12)11(13)16/h3-6H,1-2H3,(H2,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLNOLHNJKXFMMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC2=NC(=CS2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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